molecular formula C16H13BrF2O2 B12302202 Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate

Ethyl (4'-bromobiphenyl-4-yl)(difluoro)acetate

Cat. No.: B12302202
M. Wt: 355.17 g/mol
InChI Key: AZWFSMHEZPZJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate is an organic compound with the molecular formula C16H13BrF2O2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and a difluoroacetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted biphenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate involves its interaction with specific molecular targets and pathways. The bromine and difluoroacetate groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4’-bromobiphenyl-4-yl)(difluoro)acetate is unique due to the presence of both bromine and difluoroacetate groups on the biphenyl scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C16H13BrF2O2

Molecular Weight

355.17 g/mol

IUPAC Name

ethyl 2-[4-(4-bromophenyl)phenyl]-2,2-difluoroacetate

InChI

InChI=1S/C16H13BrF2O2/c1-2-21-15(20)16(18,19)13-7-3-11(4-8-13)12-5-9-14(17)10-6-12/h3-10H,2H2,1H3

InChI Key

AZWFSMHEZPZJFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.